Ethyl 2-chloroisonicotinate
Overview
Description
Ethyl 2-chloroisonicotinate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of isonicotinic acid, where the hydrogen atom at the second position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with ethanol. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Ethyl 2-chloroisonicotinate is an organic compound that is widely used as a chemical intermediate in the synthesis of drugs and pesticides It is known to be used in the synthesis of various bioactive compounds, such as antimicrobial agents, insecticides, and antitumor drugs .
Mode of Action
As a chemical intermediate, this compound likely interacts with its targets through chemical reactions that lead to the formation of the desired bioactive compounds .
Biochemical Pathways
Given its use in the synthesis of bioactive compounds, it can be inferred that this compound may indirectly influence various biochemical pathways through the action of these compounds .
Pharmacokinetics
As a chemical intermediate, the adme properties of this compound would be less relevant than those of the final bioactive compounds it is used to synthesize .
Result of Action
As a chemical intermediate, the effects of this compound would be manifested through the action of the final bioactive compounds it is used to synthesize .
Action Environment
It is known that this compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition and high temperatures . This suggests that environmental factors such as temperature and humidity may affect the stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chloroisonicotinate can be synthesized through several methods. One common method involves the chlorination of isonicotinic acid followed by esterification. The process typically involves the following steps:
Chlorination: Isonicotinic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the second position of the pyridine ring, forming 2-chloroisonicotinic acid.
Esterification: The resulting 2-chloroisonicotinic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloroisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloroisonicotinic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines are commonly used under mild to moderate conditions.
Hydrolysis: Acidic hydrolysis typically involves hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives of this compound.
Hydrolysis: 2-chloroisonicotinic acid.
Reduction: 2-chloroisonicotinyl alcohol.
Scientific Research Applications
Ethyl 2-chloroisonicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs targeting specific biological pathways. Its derivatives have shown potential in treating various diseases.
Biological Research: this compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules
Comparison with Similar Compounds
Ethyl 2-chloroisonicotinate can be compared with other similar compounds such as:
Ethyl 2-chloronicotinate: Similar structure but with the chlorine atom at a different position on the pyridine ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-chloroisonicotinic acid: The non-esterified form of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern and ester group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Biological Activity
Ethyl 2-chloroisonicotinate (ECI) is a compound of significant interest in medicinal chemistry and agricultural science due to its diverse biological activities. This article explores the biological activity of ECI, focusing on its pharmacological potential, insect attractant properties, and implications in agricultural applications.
Chemical Structure and Properties
Molecular Formula : CHClNO
Molecular Weight : 185.61 g/mol
Melting Point : 68 °C
Boiling Point : 255.1 °C
Density : 1.2 g/cm³
Flash Point : 108.1 °C
These properties suggest that ECI is a stable compound with potential for various applications in biological systems .
Pharmacological Activity
Recent studies have indicated that ECI may exhibit significant pharmacological effects, particularly as a potential drug candidate. The compound's structure includes a chlorine atom at the 2-position of the isonicotinic acid framework, which enhances its interaction with biological targets.
- Enzyme Inhibition : ECI has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator. The presence of the chlorine atom may facilitate binding through electrostatic interactions .
- Receptor Binding : ECI's structural features suggest it may effectively bind to various receptors, influencing their activity and offering therapeutic avenues for drug development .
Insect Behavior Modification
ECI has been identified as a strong attractant for certain insect species, notably Frankliniella occidentalis (Western flower thrips). Research indicates that the electronegative chlorine atom affects electron density on the pyridine ring, enhancing receptor binding in insects . This property can be leveraged in pest management strategies.
Comparative Attractiveness
A study comparing ECI with other isonicotinate derivatives revealed that while structurally similar compounds like ethyl nicotinate were less effective, ECI's unique structure contributed to its strong attraction to specific pest species .
Compound Name | Attractiveness to Insects |
---|---|
This compound | Strong attractant |
Ethyl nicotinate | Weak attractant |
Methyl isonicotinate | Moderate attractant |
Agricultural Applications
The biological activity of ECI extends into agriculture, where it has been studied for its potential as a pesticide and plant growth regulator. Its ability to induce disease resistance in plants has been documented, making it a candidate for use in sustainable agriculture practices .
Induction of Disease Resistance
Research has shown that ECI can stimulate the production of pathogenesis-related proteins in plants, enhancing their resistance to diseases. This property is particularly valuable in developing environmentally friendly pest control methods .
Case Studies and Research Findings
Several studies have focused on the biological activity of ECI:
- Study on Insect Attractiveness : A study demonstrated that ECI significantly attracted Western flower thrips compared to other compounds, suggesting its utility in integrated pest management strategies .
- Pharmacological Evaluation : In vitro assays indicated that ECI could inhibit specific enzymes involved in metabolic pathways relevant to human health, warranting further investigation into its therapeutic potential .
- Agricultural Impact Assessment : Field trials showed that plants treated with ECI exhibited reduced disease incidence and improved growth parameters compared to untreated controls .
Properties
IUPAC Name |
ethyl 2-chloropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRLNCOFYMWKBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376595 | |
Record name | ethyl 2-chloroisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54453-93-9 | |
Record name | ethyl 2-chloroisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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